molecular formula C23H25N3O5S2 B2726870 methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 850909-24-9

methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2726870
CAS No.: 850909-24-9
M. Wt: 487.59
InChI Key: VBPZTOMWHSEIOU-WCWDXBQESA-N
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Description

Methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 3 and a methyl ester at position 4. The imino group at position 2 is linked to a benzoyl moiety bearing a 4-(2-methylpiperidin-1-yl)sulfonyl substituent. The compound’s stereoelectronic profile, influenced by the 2-methylpiperidine sulfonyl group and the methyl ester, may dictate its solubility, stability, and intermolecular interactions .

Properties

IUPAC Name

methyl 3-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-15-6-4-5-13-26(15)33(29,30)18-10-7-16(8-11-18)21(27)24-23-25(2)19-12-9-17(22(28)31-3)14-20(19)32-23/h7-12,14-15H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPZTOMWHSEIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperidine Moiety: This involves the reaction of the benzothiazole intermediate with 2-methylpiperidine under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate exhibits several biological activities:

Anticancer Properties

Several studies have indicated that compounds with benzothiazole scaffolds possess anticancer activity. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro. For example, it may affect pathways involved in apoptosis and cell cycle regulation.

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Preliminary tests suggest that this compound could be effective against a range of bacterial strains, possibly through inhibition of bacterial folic acid synthesis.

Enzyme Inhibition

Research has identified that similar benzothiazole derivatives can act as inhibitors for various enzymes linked to diseases such as diabetes and Alzheimer's disease. The potential for this compound to inhibit enzymes like acetylcholinesterase or glucosidase is an area of active investigation.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer effects on human cancer cell lines. This compound was among the most potent compounds tested, showing IC50 values in the low micromolar range against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

A study published in Antibiotics assessed the antimicrobial efficacy of various sulfonamide derivatives. This compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of benzothiazole derivatives with sulfonamide-linked aromatic substituents.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzothiazole Piperidine Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Methyl 2-Methylpiperidine Methyl C23H25N3O5S2 ~487.6 Enhanced steric hindrance from 2-methylpiperidine; moderate lipophilicity.
Ethyl (2E)-3-Methyl-2-({4-[(4-Methylpiperidin-1-yl)Sulfonyl]Benzoyl}Imino)-2,3-Dihydro-1,3-Benzothiazole-6-Carboxylate 3-Methyl 4-Methylpiperidine Ethyl C24H27N3O5S2 ~501.6 Increased steric bulk at piperidine; ethyl ester may reduce solubility.
Methyl 3-Ethyl-2-(4-Piperidin-1-Ylsulfonylbenzoyl)Imino-1,3-Benzothiazole-6-Carboxylate 3-Ethyl Piperidine (no methyl) Methyl C23H25N3O5S2 487.6 Ethyl group at benzothiazole position 3 may enhance hydrophobic interactions.

Key Observations:

The unsubstituted piperidine in the third analog lacks steric hindrance, which may improve conformational flexibility but reduce target specificity.

Ester Group :

  • The methyl ester in the target compound likely enhances membrane permeability compared to the ethyl ester analog , though the latter may offer prolonged metabolic stability.

Benzothiazole Core Modifications: The 3-ethyl substituent in the third analog could increase hydrophobic interactions in nonpolar environments, contrasting with the target compound’s 3-methyl group, which balances lipophilicity and steric effects.

Research Findings and Implications

  • Herbicidal Activity: Sulfonyl-containing benzothiazoles and triazine derivatives (e.g., metsulfuron-methyl ) are known herbicides. The target compound’s sulfonyl-piperidine moiety may mimic sulfonylurea herbicides, interfering with acetolactate synthase (ALS) in plants.
  • Hydrogen-Bonding Patterns: The sulfonyl and imino groups facilitate hydrogen bonding, critical for molecular recognition. Etter’s graph set analysis suggests that the 2-methylpiperidine may alter hydrogen-bond networks compared to analogs, impacting crystal packing or target binding.
  • Synthetic Feasibility : The use of SHELX programs for crystallographic analysis implies that structural analogs (e.g., ) have been characterized via X-ray diffraction, aiding in rational design.

Biological Activity

Methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that include the formation of the benzothiazole ring and subsequent modifications to introduce the piperidine sulfonamide group and the carboxylate moiety.

Key Steps in Synthesis:

  • Formation of Benzothiazole: The initial step involves the cyclization of appropriate precursors to form the benzothiazole nucleus.
  • Introduction of Functional Groups: Subsequent reactions introduce the methyl and sulfonamide substituents, often through nucleophilic substitution or coupling reactions.

Biological Activity

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an anticancer agent and its effects on specific biological pathways.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can activate procaspase-3, leading to apoptosis in cancer cells.

Mechanism of Action:

  • Procaspase Activation: The compound activates procaspase-3 to caspase-3, a critical step in the apoptotic pathway. This was evidenced by assays showing increased caspase activity in treated cell lines compared to controls.

Table 1: Caspase Activation Activity

CompoundCaspase Activation (%)
PAC-1100 ± 4
Methyl Compound77.8 ± 5
Control DMSO7 ± 1

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific functional groups are crucial for enhancing biological activity. The presence of electron-withdrawing groups and specific nitrogen functionalities significantly impacts the compound's efficacy against cancer cell lines.

Case Studies

  • In Vitro Studies: In vitro evaluations have shown that methyl (2E)-3-methyl-2-{...} exhibits potent cytotoxicity against various cancer cell lines including U937 and MCF-7. The selectivity towards procaspase activation suggests a targeted mechanism that could minimize off-target effects.
  • Comparative Studies: Comparisons with other benzothiazole derivatives indicate that this compound demonstrates superior activity in activating apoptotic pathways, making it a promising candidate for further development.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Introduce the 2-methylpiperidin-1-ylsulfonyl group to the benzoyl moiety via sulfonylation using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).
  • Imine Formation : Condensation of the sulfonylated benzoyl chloride with a 3-methyl-2-amino-1,3-benzothiazole derivative under reflux in anhydrous solvents (e.g., THF or DCM) to form the imino linkage .
  • Esterification : Final esterification of the carboxylic acid intermediate using methanol and a catalytic acid (e.g., H₂SO₄).
    Key purity control steps include column chromatography and recrystallization, as demonstrated in analogous benzothiazole syntheses .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the imino (C=N) bond geometry (E-configuration) and verifying substituent positions (e.g., sulfonyl and piperidinyl groups). Chemical shifts for the benzothiazole core and methyl esters should align with literature benchmarks .
  • IR Spectroscopy : Detect characteristic peaks for the sulfonyl group (~1350–1160 cm⁻¹), ester carbonyl (~1720 cm⁻¹), and imine (~1640 cm⁻¹) .
  • HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and resolve potential stereoisomers, as noted in structurally related compounds .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound across studies?

Methodological Answer:
To address discrepancies:

  • Systematic Solubility Profiling : Use a split-plot experimental design (as in ) to test solubility in diverse solvents (e.g., DMSO, ethanol, aqueous buffers) under controlled temperatures (25°C vs. 37°C). Replicate experiments (n ≥ 4) to account for batch-to-batch variability .
  • Quantitative Structure-Property Relationship (QSPR) Models : Correlate solubility with molecular descriptors (e.g., logP, polar surface area) derived from computational tools. Compare predictions with empirical data to identify outliers .
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous media, which may explain anomalous solubility results .

Advanced: What role does the 2-methylpiperidin-1-ylsulfonyl moiety play in modulating biological activity?

Methodological Answer:
The sulfonyl-piperidine group likely contributes to:

  • Target Binding : Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzymes or receptors, such as hydrophobic pockets accommodating the piperidine ring or hydrogen bonds via the sulfonyl oxygen .
  • Pharmacokinetics : Evaluate metabolic stability using liver microsome assays. The sulfonyl group may reduce CYP450-mediated oxidation, enhancing half-life .
  • Comparative SAR Studies : Synthesize analogs with alternative sulfonamide substituents (e.g., morpholine, pyrrolidine) and test bioactivity in cellular assays. highlights similar strategies for thiadiazolo-pyrimidinones .

Advanced: How should researchers design stability studies to assess degradation pathways under varying pH conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), neutral, and alkaline (0.1 M NaOH) conditions at 40°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., ester cleavage to carboxylic acid or imine oxidation) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Plot Arrhenius curves to extrapolate shelf-life under storage conditions .
  • pH-Rate Profiling : Identify pH-dependent degradation "hotspots," such as ester hydrolysis in alkaline media, and optimize formulation pH accordingly .

Advanced: What computational methods are suitable for predicting the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

  • EPI Suite Modeling : Estimate physicochemical properties (e.g., logKow, biodegradability) using EPA-approved software. Compare predictions with experimental data from ’s environmental fate studies .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological membranes or soil organic matter to predict bioaccumulation potential .
  • Toxicity Profiling : Use QSAR models (e.g., ECOSAR) to predict acute/chronic toxicity in aquatic organisms. Validate with in vitro assays (e.g., Daphnia magna immobilization tests) .

Basic: What experimental controls are essential when evaluating this compound’s in vitro bioactivity?

Methodological Answer:

  • Negative Controls : Include vehicle-only (e.g., DMSO) and structurally unrelated compounds to rule out nonspecific effects.
  • Positive Controls : Use known inhibitors/agonists relevant to the target pathway (e.g., kinase inhibitors for benzothiazole derivatives) .
  • Replicates : Perform triplicate assays with independent compound batches to ensure reproducibility, as emphasized in ’s randomized block design .

Advanced: How can researchers address discrepancies in reported IC₅₀ values across cell lines?

Methodological Answer:

  • Cell Line Authentication : Verify genetic profiles (e.g., STR typing) to rule out cross-contamination .
  • Assay Standardization : Normalize data using Z-factor validation to ensure robustness. Adjust for variables like cell passage number and serum batch .
  • Mechanistic Profiling : Perform transcriptomic or proteomic analyses (e.g., RNA-seq) to identify cell line-specific resistance mechanisms, such as efflux pump upregulation .

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